
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate, also known as BNPPMDCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNPPMDCA is a member of the family of dicarbamate compounds, which are known for their diverse range of biological activities.
Wirkmechanismus
The exact mechanism of action of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is not yet fully understood. However, it is believed that Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate interacts with the electron-rich regions of the target molecule, leading to the formation of a stable complex. This interaction can result in a range of biological activities, including enzyme inhibition, receptor binding, and gene expression modulation.
Biochemische Und Physiologische Effekte
Studies have shown that Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has a range of biochemical and physiological effects. For example, Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is its excellent solubility in a range of solvents, which makes it easy to handle in the laboratory. Additionally, Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has a relatively low toxicity, which makes it a safer alternative to other compounds that have similar biological activities. However, one of the main limitations of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate. One potential area of research is the development of new synthetic methods for Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate that are more efficient and cost-effective. Another area of research is the investigation of the biological activities of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate in vivo, which could provide valuable insights into its potential therapeutic applications. Additionally, the development of new organic electronic devices based on Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate could lead to the development of new technologies with significant societal impacts.
Synthesemethoden
The synthesis of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate involves a multi-step process that includes the reaction of 4-nitrophenyl isocyanate with 4-methyl-1,3-phenylenediamine in the presence of a suitable solvent. The reaction mixture is then heated under reflux conditions for several hours to form the desired product. The purity and yield of the product can be improved by recrystallization and chromatographic purification.
Wissenschaftliche Forschungsanwendungen
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is in the field of organic electronics. Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has been shown to have excellent charge transport properties, making it a promising candidate for the development of high-performance organic electronic devices such as organic field-effect transistors and organic solar cells.
Eigenschaften
CAS-Nummer |
15690-54-7 |
|---|---|
Produktname |
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate |
Molekularformel |
C21H16N4O8 |
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
(4-nitrophenyl) N-[2-methyl-5-[(4-nitrophenoxy)carbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C21H16N4O8/c1-13-2-3-14(22-20(26)32-17-8-4-15(5-9-17)24(28)29)12-19(13)23-21(27)33-18-10-6-16(7-11-18)25(30)31/h2-12H,1H3,(H,22,26)(H,23,27) |
InChI-Schlüssel |
DNVSZCZZFZEHDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
15690-54-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



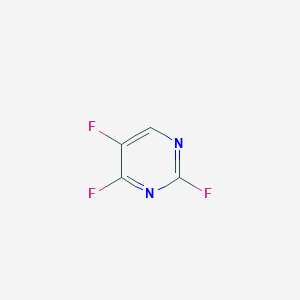
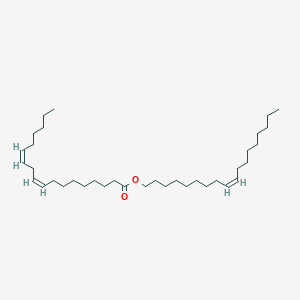
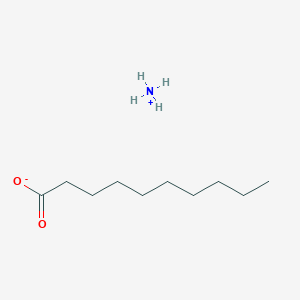



![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
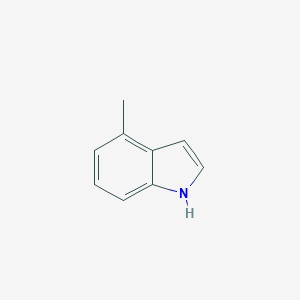
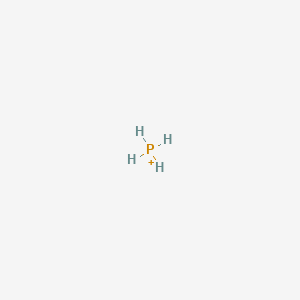
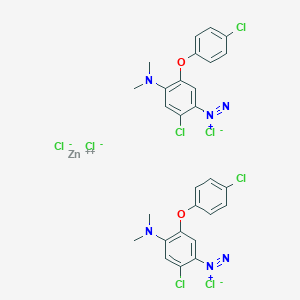
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
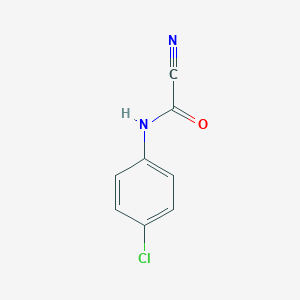
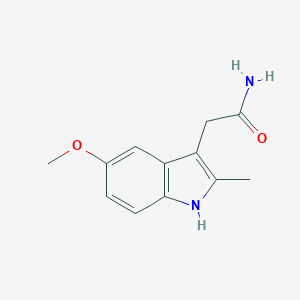
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)